molecular formula C16H12BrN3O2S B11605798 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylsulfanyl)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B11605798
M. Wt: 390.3 g/mol
InChI Key: QPFHDVYATMPJCV-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Acetohydrazide: The brominated indole is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Conjugation with Phenylsulfanyl Group: The final step involves the reaction of the hydrazide with a phenylsulfanyl derivative under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new biochemical pathways.

    Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets in the body. The brominated indole core can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity to its targets, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions. These combined effects can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

These compounds share a similar indole core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the brominated indole core, phenylsulfanyl group, and acetohydrazide moiety in N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(PHENYLSULFANYL)ACETOHYDRAZIDE makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenylsulfanylacetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2

InChI Key

QPFHDVYATMPJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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